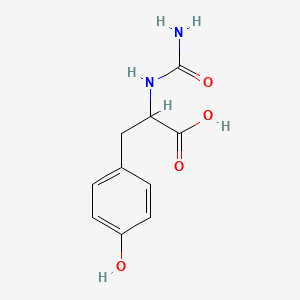

N-Carbamoyltyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-10(16)12-8(9(14)15)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5H2,(H,14,15)(H3,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKYZVGQWCHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Derivatization Methodologies for N Carbamoyltyrosine

Mechanistic Studies of N-Carbamoylation Reactions in Amino Acid Synthesis

The synthesis of N-Carbamoyltyrosine typically involves the N-carbamoylation of tyrosine, a reaction where a carbamoyl (B1232498) group (-CONH₂) is introduced at the primary amino group. The mechanism of this reaction is critical for optimizing reaction conditions and yields.

The most common method for N-carbamoylation of amino acids is the reaction with an isocyanate source, often generated in situ from cyanate (B1221674) salts in an aqueous solution. researchgate.net The process is a non-enzymatic post-translational modification in biological systems but is harnessed for chemical synthesis in the laboratory. nih.gov

The key steps in the mechanism are as follows:

Formation of the Reactive Species: In aqueous solutions, urea (B33335) can be in equilibrium with ammonium (B1175870) cyanate, which provides the cyanate ion (OCN⁻). nih.gov This ion exists in equilibrium with its tautomer, isocyanic acid (HN=C=O), which is the primary reactive electrophile. The formation of isocyanic acid is dependent on pH and temperature.

Nucleophilic Attack: The α-amino group (α-NH₂) of tyrosine, being a nucleophile, attacks the electrophilic carbon atom of isocyanic acid. researchgate.net The reactivity of the amino group is pH-dependent; the unprotonated, free amine form is the active nucleophile. This is why the reaction rate is significantly influenced by the pH of the medium.

Proton Transfer: Following the nucleophilic addition, a proton transfer step occurs to form the stable N-carbamoyl adduct.

Kinetic studies have shown that the efficiency of N-carbamoylation is highly dependent on pH, with optimal conditions often suggested to be in the range of pH 8.5-9. researchgate.net However, for practical laboratory synthesis, conditions of 40–50 °C and a pH range of 7–8 are often preferred to keep reaction times reasonable. researchgate.net At physiological pH, the reaction with the α-amino group is a primary and stable modification. While other functional groups like the phenolic hydroxyl group of tyrosine can react, these adducts are generally less stable.

Recent advancements have also explored photoredox-catalyzed methods, which proceed via carbamoyl radicals. organic-chemistry.orgnih.govacs.org In this approach, precursors like 4-amido Hantzsch ester derivatives generate carbamoyl radicals under blue light irradiation, which then add to imines to form α-amino acid amides. organic-chemistry.orgnih.govacs.org Mechanistic experiments confirm a photoredox pathway, as the reaction is inhibited by radical scavengers and does not proceed in the dark. organic-chemistry.org

Development of Stereoselective Synthetic Routes for this compound and Analogues

Controlling the stereochemistry during the synthesis of this compound is essential, as the biological activity of amino acid derivatives is often specific to one stereoisomer (L- or D-).

Stereoselective synthesis aims to produce a single enantiomer of this compound, typically starting from an enantiomerically pure tyrosine precursor (e.g., L-tyrosine or D-tyrosine). The carbamoylation reaction with cyanate generally does not affect the chiral center at the α-carbon, thus preserving the stereochemistry of the starting amino acid. The synthesis of various N-carbamoyl amino acids, including derivatives of valine, alanine, and leucine, has been successfully achieved on a large scale while maintaining stereointegrity. researchgate.net

For the synthesis of analogues or when using methods that build the amino acid backbone from scratch, achieving stereoselectivity can be more challenging. In photoredox-catalyzed carbamoylation of imines, researchers have explored enantioselective variations. organic-chemistry.orgacs.org These approaches include the use of chiral acids (both Brønsted or Lewis acids) or chiral Hantzsch ester amide precursors to induce stereoselectivity, although achieving high levels of stereocontrol remains an area of active development. organic-chemistry.orgacs.org

The synthesis of analogues of this compound can be achieved by using modified tyrosine precursors or different carbamoylating agents. For example, substituting the aryl group of the isocyanate allows for the introduction of various functionalities to the carbamoyl nitrogen. acs.org

Novel Approaches in the Preparation of this compound Derivatives for Research Probes

Derivatives of this compound are valuable tools as research probes to study biological processes. These probes are often created by attaching reporter groups, such as fluorescent tags or radioactive isotopes, to the molecule.

One strategy involves modifying the carbamoylating agent. The use of custom-synthesized isocyanates bearing a reporter group allows for the direct incorporation of the probe during the N-carbamoylation step. Both electron-withdrawing and electron-donating groups on aryl isocyanates are generally well-tolerated in these reactions. acs.org

Another approach is the post-synthetic modification of this compound itself, although this is less common. The phenolic hydroxyl group of the tyrosine residue offers a potential site for derivatization. For instance, N-carbamyl-O-acetyloxytocin has been synthesized, demonstrating that the tyrosine hydroxyl group can be modified while the N-carbamoyl group is present. researchgate.net

The development of ¹⁴C-labeled N-acetyl-O-acetyloxytocin has been described, indicating that isotopic labeling is a feasible strategy for creating probes for binding and metabolic studies. researchgate.net These labeled compounds can be used to trace the molecule's interactions and fate within a biological system. The synthesis of these derivatives enables the study of protein-protein interactions, enzyme activity, and the role of carbamoylation in various biological pathways. ontosight.ai

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally friendly processes. This involves using safer solvents, reducing waste, and improving energy efficiency.

A significant green approach is the use of water as a solvent for the N-carbamoylation reaction. The reaction of amines with potassium isocyanate can be performed effectively in water, often without the need for organic co-solvents, which reduces the environmental impact. researchgate.net This "on-water" methodology is considered a sustainable and facile route for synthesis. organic-chemistry.org

Furthermore, recent developments in photoredox catalysis offer a greener alternative to traditional methods. rsc.org These reactions can often proceed under mild conditions, using visible light as a renewable energy source and sometimes employing metal-free organic photocatalysts. organic-chemistry.orgrsc.org This avoids the use of harsh reagents or heavy metal catalysts. The use of air as a natural oxidant in some related multicomponent reactions further enhances the sustainability of these methods. rsc.org

Another green strategy involves the catalytic synthesis of ureas directly from an amine and a CO₂ source or a surrogate like methanol, which is highly atom-economical and can produce hydrogen as the only byproduct. organic-chemistry.org While not yet specifically detailed for this compound, these catalytic systems represent a promising future direction for the green synthesis of ureido amino acids. The reaction of isocyanates with carboxylic acids, catalyzed by a base like DMAP, to produce amides with CO₂ as the sole byproduct is another example of a sustainable, atom-efficient reaction that can be applied in this context. acs.org

The table below summarizes some of the synthetic approaches discussed:

| Synthetic Goal | Methodology | Key Features | Reference(s) |

| Mechanistic Understanding | Kinetic analysis of aqueous cyanate reaction | pH and temperature dependence, optimization of reaction conditions. | , researchgate.net |

| Mechanistic Understanding | Photoredox catalysis with Hantzsch esters | Involves carbamoyl radical intermediates, confirmed by radical scavenging experiments. | organic-chemistry.org, acs.org |

| Stereoselective Synthesis | Carbamoylation of enantiopure tyrosine | Preserves the stereochemistry of the α-carbon. | |

| Derivative Preparation | Reaction with substituted isocyanates | Allows for a wide range of functional groups on the carbamoyl moiety. | acs.org |

| Green Synthesis | "On-water" reaction with potassium isocyanate | Uses water as a solvent, avoiding organic co-solvents. | researchgate.net, organic-chemistry.org |

| Green Synthesis | Visible-light photoredox catalysis | Mild conditions, uses light as an energy source, can be metal-free. | organic-chemistry.org, rsc.org |

Advanced Analytical and Spectroscopic Methodologies for N Carbamoyltyrosine Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantitative Analysis of N-Carbamoyltyrosine

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that facilitate the determination of its elemental composition with great confidence. rsc.orgnih.gov This level of precision is fundamental for distinguishing this compound from other isobaric compounds in complex biological matrices.

Tandem Mass Spectrometry Approaches for this compound Fragmentomics

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.org In the context of this compound research, MS/MS allows for "fragmentomics," a detailed study of the compound's fragmentation patterns. When the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID), it breaks at its most labile bonds, primarily the peptide-like bond and bonds within the amino acid side chain.

The fragmentation of peptides and related compounds typically results in characteristic b and y ions, corresponding to fragments containing the N-terminus and C-terminus, respectively. wikipedia.org For this compound, key fragmentation pathways would involve the neutral loss of ammonia (B1221849) (NH₃) and water (H₂O), as well as the loss of the carbamoyl (B1232498) group. The analysis of these fragment ions provides a structural fingerprint, confirming the identity of this compound. While specific fragmentation data for this compound is not extensively published, the general principles of peptide fragmentation provide a predictive framework for its analysis. miamioh.edulibretexts.orgresearchgate.netdocbrown.info

Table 1: Predicted Key Fragmentation Ions of this compound in Positive Ion Mode MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |

| [M+H]⁺ | Varies | H₂O | Dehydrated precursor |

| [M+H]⁺ | Varies | NH₃ | Loss of ammonia |

| [M+H]⁺ | Varies | CONH₂ | Loss of carbamoyl group |

| [M+H]⁺ | Varies | CO | Loss of carbon monoxide |

This table is based on general fragmentation principles of similar molecules and awaits specific experimental verification for this compound.

Isotopic Labeling Strategies in this compound Mass Spectrometry Research

Isotopic labeling is a cornerstone for accurate quantification in mass spectrometry. nih.goviris-biotech.de This strategy involves the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the this compound molecule, creating a mass-shifted internal standard. iris-biotech.deckisotopes.com When a known amount of the labeled standard is spiked into a sample, the ratio of the signal intensity of the endogenous (light) this compound to the labeled (heavy) standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. iris-biotech.deresearchgate.net

Several isotopic labeling approaches could be applied to this compound research:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): For studies involving cell cultures, cells can be grown in media containing a heavy isotope-labeled version of tyrosine, which would then be incorporated into this compound.

Chemical Labeling: Specific functional groups on this compound, such as the carboxylic acid or the amino group, can be targeted with isotopically labeled derivatization reagents. rsc.org For example, the carboxyl group can be labeled using a methylamine (B109427) stable isotope labeling (MeSIL) approach. rsc.org

Enzymatic Labeling: Isotopic labels can be introduced enzymatically, for instance, using ¹⁸O-labeling during specific enzymatic reactions.

The use of these methods enables differential and absolute quantification of this compound in various biological samples, providing critical data for understanding its metabolic roles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution. mdpi.comchromatographytoday.com For this compound, NMR can provide detailed insights into its conformational preferences, which are crucial for its biological activity and interactions with other molecules. copernicus.orgnih.gov

By analyzing various NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the torsion angles around the rotatable bonds of this compound. This allows for the characterization of its predominant solution conformation. copernicus.orgnih.govmdpi.com Furthermore, advanced NMR experiments, such as relaxation studies, can probe the dynamics of the molecule over a wide range of timescales, revealing the flexibility of different parts of the molecule. mdpi.com This information is vital for understanding how this compound adapts its shape to interact with binding partners. While specific NMR conformational studies on this compound are not widely available, the established methodologies for small molecules and peptides are directly applicable. mdpi.comcopernicus.org

Chromatographic Separations of this compound and Its Related Compounds

Chromatographic techniques are fundamental for the separation of this compound from complex mixtures prior to its analysis. nih.govepa.govshodex.comchromatographyonline.com The choice of chromatographic method depends on the physicochemical properties of this compound and the nature of the sample matrix.

Development of Robust Methodologies for this compound Isolation and Purification in Research

The isolation and purification of this compound from biological samples is a critical first step for many research applications. chromatographytoday.comrsc.orgnih.gov Methodologies often involve a combination of extraction and chromatographic techniques.

Sample Preparation: Initial sample preparation may involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances. chromatographytoday.comnih.gov

Column Chromatography: For larger scale purification, column chromatography using various stationary phases (e.g., ion-exchange, reversed-phase) can be employed to isolate this compound. sielc.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analytical and preparative separation of this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where this compound is separated based on its hydrophobicity. A typical RP-HPLC method for a related compound, N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Similar conditions can be optimized for the separation of this compound.

Table 2: Example HPLC Conditions for Separation of a Carbamoyl-Tyrosine Derivative

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV or Mass Spectrometry (with formic acid instead of phosphoric acid) |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

Data adapted from a method for N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine and is a starting point for this compound method development. sielc.com

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive information in a single analysis. creative-biolabs.comfrontiersin.org For this compound research, the most powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). creative-biolabs.comnih.govplos.org

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. creative-biolabs.com An LC-MS/MS setup allows for the separation of this compound from other components in a mixture, followed by its fragmentation to confirm its identity and provide quantitative data. nih.gov This approach is essential for the reliable profiling of this compound in complex biological samples like plasma, urine, and cell extracts. nih.govplos.org The development of robust and validated LC-MS/MS methods is crucial for advancing our understanding of the roles of this compound in health and disease.

Computational and Theoretical Chemistry Studies of N Carbamoyltyrosine

Molecular Dynamics Simulations of N-Carbamoyltyrosine in Solvation and Biomolecular Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations provide valuable information on the structural dynamics, conformational changes, and interactions of this compound in different environments. researchgate.net

In the context of solvation, MD simulations can reveal how water molecules arrange themselves around this compound, forming a hydration shell. This is crucial for understanding its solubility and stability in aqueous solutions. The simulations can also calculate thermodynamic properties, such as the volume change upon solvation. nih.gov For instance, simulations can be performed under NPT (isothermal-isobaric) or NVT (isothermal-isochoric) ensembles to mimic experimental conditions. galaxyproject.org

When studying this compound within a biomolecular environment, such as a protein, MD simulations can elucidate its interactions with surrounding amino acid residues. mdpi.com These simulations can help identify key hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the modified residue within the protein structure. mdpi.com The GROMACS software package with force fields like AMBER is commonly used for these types of simulations. mdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations of this compound

| Parameter | Description | Relevance to this compound Studies |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the calculated interactions between this compound and its environment. mdpi.com |

| Water Model | A simplified representation of water molecules. | Crucial for accurately simulating the solvation of this compound. galaxyproject.org |

| Ensemble | A collection of possible states of a system with certain fixed thermodynamic variables (e.g., NVT, NPT). | Allows for the simulation of this compound under conditions that mimic biological systems. galaxyproject.org |

| Simulation Time | The duration of the simulation. | Longer simulation times are necessary to observe slower conformational changes and ensure adequate sampling of the system's dynamics. researchgate.net |

| Boundary Conditions | The conditions imposed at the edges of the simulation box. | Periodic boundary conditions are often used to simulate a bulk system and avoid edge effects. |

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. jocpr.comarxiv.org These methods can be used to understand the distribution of electrons within this compound and predict its chemical behavior. jocpr.com

Methods like Density Functional Theory (DFT) are often employed to calculate various molecular properties. nih.govmdpi.com These calculations can determine the geometry of the molecule, including bond lengths and angles, and provide insights into its stability. jocpr.commdpi.com The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated, which is crucial for understanding the molecule's reactivity. mdpi.com

Quantum chemical calculations can also be used to model chemical reactions involving this compound. vub.be By calculating the energy barriers for different reaction pathways, researchers can predict the most likely mechanism for a given transformation. chemistryviews.org For example, these methods can be used to study the carbamoylation reaction of tyrosine itself. researchgate.net

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| Ground-State Energy | The total energy of the molecule in its most stable electronic state. | Indicates the overall stability of the this compound molecule. jocpr.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. mdpi.com |

| Electron Density Distribution | The probability of finding an electron at a particular point in space. | Reveals the electron-rich and electron-poor regions of the molecule, which are important for predicting sites of reaction. jocpr.com |

| Partial Atomic Charges | The charge assigned to individual atoms in the molecule. | Helps to understand electrostatic interactions and the polarity of different bonds. |

In Silico Prediction of this compound Binding Affinities and Conformational Landscapes

In silico methods, which are computational approaches, are widely used to predict how this compound might interact with biological targets, such as proteins. nih.govnih.gov These predictions are valuable in drug discovery and for understanding the functional consequences of tyrosine carbamoylation. nih.gov

Molecular docking is a common technique used to predict the preferred orientation of a molecule when it binds to a receptor to form a stable complex. nih.gov For this compound, docking studies can predict its binding mode within the active site of an enzyme or a binding pocket of a protein. nih.govijpras.com These studies can provide an estimate of the binding affinity, which is a measure of the strength of the interaction. ijpras.com

Beyond a single binding pose, computational methods can explore the entire conformational landscape of this compound. This involves identifying all the possible three-dimensional arrangements of the molecule and their relative energies. Understanding the conformational flexibility of this compound is crucial, as different conformations may have different binding properties. researchgate.net

Machine learning and quantitative structure-activity relationship (QSAR) models are also being developed to predict binding affinities based on the chemical structure of molecules. nih.govnih.govbiorxiv.org These models are trained on large datasets of known protein-ligand interactions and can then be used to predict the binding affinity of new molecules like this compound.

Development of Computational Models for Carbamoylation Reactions Involving Tyrosine Residues

Computational models are being developed to better understand the mechanism of carbamoylation, the chemical reaction that forms this compound. researchgate.net These models can provide insights into the factors that influence the rate and specificity of this reaction.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. researchgate.net In this approach, the part of the system where the reaction occurs (e.g., the tyrosine residue and the carbamoylating agent) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.govresearchgate.net This allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of a protein.

These computational models can be used to investigate the role of specific amino acid residues in the active site of an enzyme that may catalyze the carbamoylation of tyrosine. They can also be used to study the effect of pH on the reaction rate, as the protonation state of the tyrosine hydroxyl group is a key factor. nih.gov The insights gained from these models can aid in the design of experiments and the development of strategies to control tyrosine carbamoylation. nih.gov

N Carbamoyltyrosine As a Research Tool and Methodological Utility

Utilization of N-Carbamoyltyrosine in the Development of Biochemical Assays and Probes

The development of robust and specific biochemical assays is fundamental to understanding complex biological processes. This compound can serve as a valuable component in the creation of such assays and chemical probes.

Small-molecule chemical probes are essential for interrogating enzyme functions and dissecting signaling pathways. nih.gov The modification of amino acids is a key strategy in developing these probes. For instance, environment-sensitive fluorophores can be incorporated into amino acid structures, which are then integrated into peptides. acs.org These peptides can be used to monitor protein-protein interactions, with changes in fluorescence indicating binding events. acs.org While direct examples of this compound-based fluorescent probes are not extensively documented, its structure is amenable to such modifications.

Enzyme activity assays are crucial for identifying the presence and quantity of specific enzymes. researchgate.net These assays often utilize modified substrates that produce a detectable signal upon enzymatic action. researchgate.net For example, quenched fluorescent probes can be designed to release a fluorophore upon cleavage by a specific protease. jocpr.com N-Carbamoylated amino acids can be used as substrates for certain enzymes, such as N-carbamoyl-D-amino acid hydrolases. acs.orgmdpi.com Assays for these enzymes involve incubating the enzyme with the N-carbamoylated substrate and measuring the product formation. mdpi.com While these assays focus on the enzyme's activity on a class of compounds, synthetic this compound could be employed as a specific substrate to characterize enzymes with a preference for aromatic N-carbamoylated amino acids.

Furthermore, activity-based probes (ABPs) are powerful tools for monitoring enzyme activity directly in complex biological systems. nih.gov These probes typically contain a reactive group that forms a covalent bond with the active site of a target enzyme. nih.gov Carbamate-based structures have been utilized in the design of ABPs for serine proteases. frontiersin.org The synthesis of this compound provides a unique scaffold that could be further functionalized with reactive groups and reporter tags to create novel ABPs for studying enzymes involved in amino acid metabolism or post-translational modifications.

This compound in Peptide and Protein Modification Studies for Research Purposes

The chemical modification of peptides and proteins is a critical technique for probing their structure, function, and interactions. researchgate.net this compound can be utilized as a building block in peptide synthesis or as a reagent for modifying existing proteins for research applications.

The synthesis of peptides containing modified amino acids allows for the investigation of structure-activity relationships. Early research demonstrated the synthesis of peptides using O-carbamoyl-tyrosine derivatives, highlighting the feasibility of incorporating carbamoylated tyrosine into peptide chains. nih.gov More recent studies have focused on the synthesis of various N-carbamoyl amino acids on a preparative scale for their use in peptide synthesis. researchgate.net The incorporation of this compound into a peptide sequence can alter its conformation, charge, and hydrogen-bonding capabilities, providing insights into the role of specific residues in peptide and protein function. For example, the replacement of a natural amino acid with a carbamoylated version has been used to develop high-affinity peptide ligands for specific receptors. acs.org

Site-specific modification of proteins is a powerful strategy for studying their biological roles. ontosight.ai While carbamoylation of proteins, particularly on lysine (B10760008) residues, is often studied as a post-translational modification occurring in vivo, the deliberate introduction of a carbamoyl (B1232498) group at a specific tyrosine residue can be a valuable research tool. nih.govnih.gov This can be achieved through the chemical synthesis of peptides with this compound at a desired position, which can then be ligated to a larger protein fragment. This approach allows researchers to investigate how carbamoylation at a specific site affects protein folding, stability, and interaction with other molecules.

The table below summarizes research findings related to the synthesis and use of carbamoylated amino acids in peptide and protein research.

| Research Focus | Key Findings | Reference |

| Peptide Synthesis | O-carbamoyl-tyrosine-derivatives can be used for the chemical synthesis of peptides. | nih.gov |

| Peptide Ligand Development | Replacement of arginine with a carbamoylated arginine in a peptide led to a significant increase in receptor affinity. | acs.org |

| Prebiotic Peptide Elongation | N-carbamoyl amino acids, including a derivative of tyrosine, can initiate peptide formation, suggesting a role in prebiotic chemistry. | researchgate.net |

| Synthesis of N-Carbamoyl Amino Acids | A preparative scale synthesis of various N-carbamoyl amino acids was developed for use in further synthetic applications. | researchgate.net |

Applications of this compound in Non-Human Metabolomics and Biomarker Discovery Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for biomarker discovery and for understanding the metabolic basis of disease. frontiersin.orgfrontiersin.org Non-human animal models are frequently used in these studies to investigate disease mechanisms and identify potential diagnostic or prognostic markers. frontiersin.orgnih.gov

While the direct application of this compound as a biomarker in non-human metabolomics is not yet widely reported, the study of related compounds provides a strong rationale for its potential utility. For instance, metabolomic profiling of beef steers has shown that altered plasma amine/phenol-metabolome, which includes amino acids and their derivatives, is linked to feed efficiency. frontiersin.org In a zebrafish model, exposure to different thermal conditions led to significant changes in amino acid metabolism, including D-amino acid metabolism, in the liver, intestine, and brain. nih.gov

Furthermore, specific amino acid derivatives have been identified as potential biomarkers in animal models of disease. In a mouse model of Growth Hormone Deficiency (GHD), metabolomic profiling revealed significant alterations in various metabolites, including a notable change in tyrosine levels. nih.gov Another example is the detection of 3-nitrotyrosine, a product of tyrosine modification by reactive nitrogen species, as a biomarker in animal models of arthritis. researchgate.net

Carbamoylation of amino acids and proteins is known to increase in certain pathological states. nih.gov Studies in human patients have shown that levels of carbamoyl-amino acids, including this compound, are elevated in end-stage renal disease. metasci.ca This suggests that monitoring this compound levels in animal models of kidney disease or other metabolic disorders could provide valuable insights into disease pathogenesis and serve as a potential biomarker. The development of sensitive analytical methods for the detection of N-carbamoylated amino acids would be crucial for these applications. mdpi.com

The following table presents findings from non-human metabolomics studies where tyrosine or related modified amino acids were identified as significant.

| Animal Model | Condition Studied | Key Metabolite Findings | Reference |

| Beef Steers | Residual Feed Intake | Altered plasma amine/phenol-metabolome, indicating changes in amino acid metabolism. | frontiersin.org |

| Zebrafish | Thermal Stress | Changes in D-amino acid metabolism in various tissues. | nih.gov |

| Mouse (Pit-1 mutant) | Growth Hormone Deficiency | Significant increase in tyrosine levels in GHD mice. | nih.gov |

This compound as a Standard in Analytical Chemistry Method Development

The development and validation of analytical methods are essential for the accurate and reproducible quantification of molecules in various matrices. rsc.org Analytical standards of known purity and concentration are a prerequisite for this process. nih.gov this compound, available as a chemical compound, can serve as a primary reference material for the development of methods aimed at detecting and quantifying carbamoylated amino acids.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids. jocpr.com However, due to the polar nature of amino acids, derivatization is often employed to improve their retention and separation on reversed-phase columns. Several derivatization reagents are available that react with the amino group of amino acids, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). researchgate.net When developing an HPLC method for the analysis of N-carbamoylated amino acids, a pure standard of this compound would be invaluable for optimizing the chromatographic conditions, including the mobile phase composition, gradient, and column type.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful technique for the identification and quantification of metabolites. academie-sciences.fr The development of a robust LC-MS method requires the optimization of both the chromatographic separation and the mass spectrometric detection parameters. Using a standard of this compound, researchers can determine the optimal ionization conditions, identify characteristic fragment ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, and establish the limits of detection and quantification.

Furthermore, this compound can be used as an internal standard in certain applications, particularly if a stable isotope-labeled version is synthesized. Internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

The validation of an analytical method is a formal process to confirm that the method is suitable for its intended purpose. This process involves evaluating several parameters, as detailed in the table below. The availability of a well-characterized this compound standard is essential for conducting these validation experiments.

| Validation Parameter | Description | Role of this compound Standard |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Used to prepare calibration standards at different concentrations to establish the linear range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Used to spike blank matrices at known concentrations to assess recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Used to prepare quality control samples to evaluate repeatability and intermediate precision. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Used to confirm the identity of the analyte peak and to assess for interferences from other compounds. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Used to determine the minimum detectable concentration. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Used to establish the lower limit of the reliable measurement range. |

Emerging Research Directions and Future Perspectives for N Carbamoyltyrosine

Interdisciplinary Approaches in N-Carbamoyltyrosine Research

Addressing the complex questions surrounding this compound necessitates the integration of knowledge and methodologies from multiple scientific fields. myresearchconnect.commdpi.com Interdisciplinary research, defined as the collaboration between two or more disciplines leading to outcomes that could not be achieved by a single discipline, is crucial for progress. myresearchconnect.comleeds.ac.uk By bringing together diverse perspectives, researchers can better define problems and devise innovative solutions to multifaceted challenges. mdpi.comleeds.ac.uk

The study of this compound and the broader phenomenon of carbamoylation naturally sits (B43327) at the intersection of several disciplines:

Analytical Chemistry: Develops and refines the sensitive methods required for the detection and quantification of this compound in complex samples. mdpi.com

Biochemistry & Physiology: Investigates the formation of this compound, its metabolic fate, and its effect on cellular processes and protein function. perruchenautomne.eu

Computational Biology & Chemistry: Employs theoretical models to predict how carbamoylation affects protein structure and function and to understand the chemical reactivity of the molecules involved. researchgate.net

Pathology & Medicine: Aims to understand the link between levels of carbamylated molecules, including this compound, and the pathogenesis of various diseases. frontiersin.org

This collaborative approach fosters a comprehensive understanding, from the fundamental chemical reaction to its ultimate biological impact. mdpi.com The synergy between these fields is expected to accelerate discoveries, such as identifying new biomarkers and understanding disease mechanisms involving protein and amino acid modifications.

| Discipline | Contribution to this compound Research | Example Research Question |

| Analytical Chemistry | Creation of robust methods for quantification in biological fluids. | How can we achieve high-throughput, sensitive detection of this compound in plasma? |

| Biochemistry | Elucidation of the pathways leading to and resulting from this compound formation. perruchenautomne.eu | Does this compound compete with lysine (B10760008) for carbamoylation on proteins? perruchenautomne.eu |

| Computational Biology | Modeling the structural and energetic changes induced by carbamoylation. researchgate.net | How does the carbamoylation of a tyrosine residue alter its interaction potential within a protein binding site? |

| Pathology | Correlating this compound levels with disease states and outcomes. frontiersin.org | Are elevated levels of this compound an independent marker for disease progression? |

Challenges and Opportunities in Studying this compound in Complex Biological Matrices (non-clinical)

The accurate measurement of this compound in non-clinical biological samples such as plasma, urine, or tissue extracts is fundamental to research but presents significant analytical challenges. mdpi.commdpi.com These matrices are incredibly complex, containing a multitude of endogenous components like proteins, lipids, salts, and other metabolites that can interfere with analysis. mdpi.comresearchgate.net

A primary challenge is the "matrix effect," where co-eluting substances can suppress or enhance the analyte signal in mass spectrometry-based methods, leading to inaccurate quantification. researchgate.netchromatographyonline.com Furthermore, this compound may be present at very low concentrations, requiring highly sensitive instruments and sample pre-concentration steps. mdpi.commdpi.com The sample preparation process itself, often involving techniques like protein precipitation or liquid-liquid extraction, can be time-consuming and risks the loss of the target analyte. mdpi.comsimbecorion.com

Despite these difficulties, overcoming them presents opportunities for innovation. The development of more sophisticated and selective sample preparation techniques, such as solid-phase microextraction (SPME) and fabric phase sorptive extraction (FPSE), offers pathways to cleaner samples and improved analytical performance. mdpi.com Advances in high-resolution mass spectrometry and liquid chromatography provide enhanced selectivity and sensitivity, helping to distinguish the analyte from a complex background. chromatographyonline.comsimbecorion.com

| Challenge | Description | Opportunity / Mitigating Strategy |

| Matrix Interference | Co-extracted endogenous compounds (salts, lipids, proteins) alter the ionization efficiency of the target analyte, affecting accuracy. mdpi.comchromatographyonline.com | Development of advanced sample clean-up procedures (e.g., FPSE, SPME); use of stable isotope-labeled internal standards. mdpi.com |

| Low Analyte Concentration | This compound may be present at trace or ultra-trace levels, below the detection limits of standard methods. mdpi.commdpi.com | Implementation of sample pre-concentration steps; utilization of highly sensitive triple quadrupole or high-resolution mass spectrometers. chromatographyonline.com |

| Analyte Loss During Prep | Multi-step sample preparation protocols (e.g., precipitation, extraction) can lead to incomplete recovery of the analyte. mdpi.comsimbecorion.com | Optimization and validation of extraction protocols; exploring simpler, single-step extraction techniques. simbecorion.com |

| Analyte Stability | The compound may degrade during sample collection, storage, or processing. mdpi.com | Proper sample handling and storage protocols; addition of stabilizing agents if necessary. |

| Structural Isomers | Differentiating this compound from other structurally similar molecules in the matrix. | High-efficiency chromatographic separation combined with specific mass spectrometry fragmentation patterns (MS/MS). researchgate.net |

Advancements in Micro- and Nanotechnologies for this compound Analysis

The fields of microtechnology and nanotechnology offer revolutionary tools that can be adapted to address many of the challenges in analyzing biomolecules like this compound. These technologies manipulate matter at the microscopic and molecular level to create devices and materials with unique properties. nih.gov Their high surface-area-to-volume ratio, novel optical properties, and potential for miniaturization make them ideal for developing next-generation analytical platforms. nih.govnih.gov

For the analysis of this compound, several nanotechnology-based approaches hold significant promise:

Nanobiosensors: These devices can be functionalized with recognition elements (e.g., antibodies or synthetic receptors) that specifically bind to this compound. This binding event can be translated into a measurable signal (optical, electrical), potentially allowing for rapid, real-time detection without extensive sample preparation.

Nanoparticle-Based Assays: Gold or magnetic nanoparticles can be conjugated to antibodies specific for this compound. These particles can be used to capture the analyte from a complex solution and concentrate it for subsequent analysis, or they can be used in colorimetric assays for rapid screening. mdpi.com

Microfluidics ("Lab-on-a-Chip"): Microfluidic devices integrate multiple analytical steps (sample preparation, separation, detection) onto a single small chip. This miniaturization reduces sample and reagent consumption, shortens analysis time, and offers the potential for high-throughput analysis and point-of-care applications.

Nanomaterials for Sample Preparation: Materials like electrospun nanofibers or magnetic nanoparticles can be used to create highly efficient and selective sorbents for solid-phase extraction, allowing for the rapid isolation of this compound from complex matrices like blood or urine. inpart.io

| Technology | Principle of Operation | Potential Application for this compound Analysis |

| Nanobiosensors | Specific molecular recognition on a sensor surface generates a detectable signal. | A sensor chip coated with specific antibodies could provide direct, real-time measurement of this compound in a plasma sample. |

| Functionalized Nanoparticles | Nanoparticles (e.g., gold, magnetic) are coated with ligands that bind the target molecule. mdpi.com | Magnetic nanoparticles could be used to specifically pull this compound out of a complex mixture for cleaner analysis. |

| Microfluidic Devices | Integration of fluid handling and analytical processes on a micro-scale chip. | A "lab-on-a-chip" system could automate the entire process from sample injection to quantification, increasing throughput. |

| Carbon Nanotubes/Graphene | Unique electronic and surface properties allow for novel sensing mechanisms. | Incorporation into an electrochemical sensor could enable highly sensitive detection based on the oxidation of this compound. |

Theoretical Frameworks for Understanding Carbamoylation in Broader Chemical Biology Contexts

Understanding the significance of this compound requires placing it within the broader theoretical context of carbamoylation, a non-enzymatic post-translational modification. frontiersin.org The fundamental chemical framework begins with the equilibrium between urea (B33335) and the highly reactive species, cyanate (B1221674) (or isocyanic acid), in solution. perruchenautomne.euresearchgate.net Although this equilibrium favors urea under physiological conditions, the high concentration of urea in certain biological states can generate significant amounts of cyanate. perruchenautomne.eu

A key theoretical concept is that cyanate can react with primary amine groups, most notably the N-terminus of proteins and the epsilon-amino group of lysine residues, forming a carbamoyl (B1232498) group. frontiersin.org This modification has profound consequences for a protein's structure and function:

Charge Neutralization: Carbamoylation neutralizes the positive charge of a lysine residue, which can disrupt ionic interactions critical for protein folding, protein-protein interactions, and enzyme-substrate binding. biorxiv.org

Structural Alteration: The addition of the carbamoyl moiety can introduce steric hindrance and alter the local conformation of the protein backbone or side chains. researchgate.net

Competition and Kinetics: The carbamoylation of free amino acids, such as the formation of this compound, is a competing reaction. This process can be viewed as a protective mechanism, where free amino acids act as scavengers for reactive cyanate, potentially reducing the extent of protein modification. perruchenautomne.eu The rates of these reactions are influenced by factors such as pH and the pKa of the specific amino group, with more nucleophilic, lower-pKa amines reacting faster. researchgate.net

These theoretical principles provide a framework for generating hypotheses and designing experiments. For example, understanding that this compound formation competes with protein carbamoylation suggests that its levels could be an indirect indicator of "carbamoylating stress." Furthermore, computational models based on these frameworks can predict which lysine residues on a protein are most susceptible to carbamoylation and what the functional consequences of that modification might be. researchgate.net

| Theoretical Concept | Description | Relevance to this compound & Carbamoylation |

| Urea-Cyanate Equilibrium | Urea spontaneously dissociates into ammonium (B1175870) and reactive cyanate ions in aqueous solution. perruchenautomne.eu | This equilibrium is the ultimate source of the reactant that modifies amino groups to form both this compound and carbamylated proteins. |

| Nucleophilic Attack | The unprotonated primary amine group acts as a nucleophile, attacking the electrophilic cyanate. researchgate.net | The availability and reactivity of the amino groups on tyrosine and lysine determine their likelihood of being carbamoylated. |

| Charge Neutralization | The conversion of a positively charged amino group (-NH3+) to a neutral carbamoyl group (-NH-CO-NH2) alters electrostatic properties. biorxiv.org | This is a primary mechanism by which protein carbamoylation disrupts protein structure and function. |

| Competitive Inhibition | Free amino acids in solution can react with cyanate, reducing its availability to modify proteins. perruchenautomne.eu | The formation of this compound can be seen as part of a larger pool of modified free amino acids that may modulate protein damage. |

Q & A

Q. What are the optimal synthetic pathways for N-Carbamoyltyrosine, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound synthesis typically involves carbamoylation of tyrosine derivatives. A stepwise approach includes: (1) Protecting the amino and hydroxyl groups of L-tyrosine (e.g., using Fmoc or acetyl groups) to prevent side reactions . (2) Introducing the carbamoyl group via reaction with carbamoyl chloride or urea derivatives under controlled pH and temperature. (3) Deprotection using mild acidic/basic conditions. Optimization involves DOE (Design of Experiments) to assess variables like solvent polarity, catalyst loading, and reaction time. Monitor intermediates via TLC or HPLC .

Q. How can computational chemistry (e.g., DFT) predict the stability and reactivity of this compound intermediates?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, transition states, and electronic properties. For example:

- Use Gaussian or ORCA software to calculate Gibbs free energy changes for carbamoylation steps.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Validate computational results against experimental spectroscopic data (e.g., IR, NMR) .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns and electrospray ionization.

- NMR : Assign peaks for carbamoyl (δ ~160 ppm in NMR) and tyrosine aromatic protons (δ ~6.8–7.2 ppm in NMR).

- FT-IR : Confirm carbamoyl C=O stretching (~1680–1720 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Perform comparative studies using protected vs. unprotected tyrosine derivatives in solid-phase peptide synthesis (SPPS).

- Use NMR to track coupling efficiency with fluorinated carbamoyl groups.

- Computational docking simulations (e.g., AutoDock) can predict steric clashes in peptide chain elongation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Conduct meta-analysis of in vitro studies (e.g., enzyme inhibition assays) using PRISMA guidelines to identify confounding variables like solvent choice (DMSO vs. aqueous buffers) .

- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Report negative results and assay limits of detection (LOD) to improve reproducibility .

Q. How can interdisciplinary approaches (e.g., chemoenzymatic synthesis + machine learning) enhance this compound production?

- Methodological Answer :

- Enzymatic Carbamoylation : Screen tyrosine-specific carbamoyltransferases for greener synthesis. Optimize enzyme activity via directed evolution.

- Machine Learning : Train models on reaction yield datasets (e.g., solvent, temperature, enzyme variants) to predict optimal conditions .

- Integrate robotic platforms for high-throughput experimentation .

Methodological and Reporting Guidelines

Q. What best practices ensure reproducibility in this compound research?

- Methodological Answer :

- Data Transparency : Share raw NMR/HPLC chromatograms in repositories like Zenodo. Use RRIDs for reagents .

- Statistical Rigor : Report effect sizes, confidence intervals, and power analysis for biological assays .

- Negative Controls : Include uncarbamoylated tyrosine in bioactivity studies to isolate specific effects .

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Re-optimize computational parameters (e.g., basis sets, solvation models) to better match experimental conditions.

- Conduct sensitivity analyses to identify variables (e.g., protonation states) that impact accuracy.

- Cross-validate with multiple software packages (e.g., Gaussian vs. NWChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.